Pci 29732

Beschreibung

Eigenschaften

IUPAC Name |

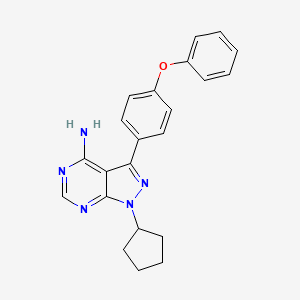

1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJUPMONHWAZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330786-25-9 | |

| Record name | PCI 29732 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to PCI-29732

CAS Number: 330786-25-9

This technical guide provides a comprehensive overview of PCI-29732, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, key experimental data, and relevant protocols.

Core Compound Information

| Property | Value |

| CAS Number | 330786-25-9[1][2][3][4] |

| Molecular Formula | C₂₂H₂₁N₅O[1][4] |

| Molecular Weight | 371.44 g/mol [1][2][3] |

| Formal Name | 1-cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1] |

| Synonyms | PCI29732[4] |

Mechanism of Action

PCI-29732 is a multi-kinase inhibitor, with its primary activity being the potent and reversible inhibition of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][5] BTK is a member of the Tec family of kinases and its activation is essential for B-cell proliferation, differentiation, and survival.[4][5] By inhibiting BTK, PCI-29732 effectively blocks the downstream signaling cascade, leading to a reduction in B-cell activation.[5][6]

In addition to its effects on BTK, PCI-29732 also demonstrates inhibitory activity against Src family kinases such as LCK and LYN.[1] Furthermore, it has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP), a protein associated with multidrug resistance in cancer.[1][3] PCI-29732 competitively binds to the ATP-binding site of ABCG2, thereby blocking its efflux pump activity and enhancing the efficacy of co-administered chemotherapeutic agents.[3][4]

Quantitative Data

Kinase Inhibition

| Kinase | Kᵢ (nM) |

| BTK | 8.2[1] |

| LCK | 4.6[1] |

| LYN | 2.5[1] |

Cellular Activity

| Cell Line | Assay | IC₅₀ |

| Ramos B cells | Calcium Flux | 0.53 µM[1] |

| Ramos B cells | PLCγ1 Phosphorylation | 0.33 µM[1] |

| S1-MI-80 | Cytotoxicity | 7.8 µM[1] |

| H460/MX20 | Cytotoxicity | 6.3 µM[1] |

| KBv200 | Cytotoxicity | 6.02 µM[1] |

| S1 | Cytotoxicity | 7.94 µM[1] |

| H460 | Cytotoxicity | 6.55 µM[1] |

| KB | Cytotoxicity | 6.14 µM[1] |

| HEK293/pcDNA3 | Cytotoxicity | 12.45 µM[1] |

| HEK293-ABCG2-482-R2 | Cytotoxicity | 14.58 µM[1] |

| HEK293-ABCG2-482-T7 | Cytotoxicity | 13.24 µM[1] |

Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the B-cell receptor signaling cascade and the point of intervention for PCI-29732. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways that result in B-cell activation, proliferation, and survival. PCI-29732 reversibly binds to BTK, preventing its phosphorylation and subsequent activation, thereby inhibiting the entire downstream cascade.[5][7][8]

Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by PCI-29732.

ABCG2-Mediated Drug Efflux

The diagram below illustrates the mechanism of ABCG2-mediated multidrug resistance and its inhibition by PCI-29732. ABCG2 is an ATP-dependent efflux pump that actively transports chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. PCI-29732 competes with both ATP and substrate drugs for binding to ABCG2, thereby inhibiting its function and leading to increased intracellular accumulation of the chemotherapeutic agent.

Caption: Inhibition of ABCG2-mediated drug efflux by PCI-29732.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of PCI-29732 on various cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of PCI-29732 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Intracellular Drug Accumulation Assay (Flow Cytometry)

This protocol is used to measure the effect of PCI-29732 on the intracellular accumulation of fluorescent substrate drugs of ABCG2, such as Rhodamine 123.

-

Cell Preparation: Harvest and resuspend ABCG2-overexpressing cells (e.g., S1-MI-80) and their parental sensitive cells (e.g., S1) in fresh medium.

-

Compound Incubation: Incubate the cells with or without a non-toxic concentration of PCI-29732 (e.g., 3 µM) for 1 hour at 37°C.

-

Substrate Addition: Add a fluorescent substrate of ABCG2 (e.g., Rhodamine 123 at 5 µM) to the cell suspension and incubate for another 2 hours at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Compare the mean fluorescence intensity of the PCI-29732-treated cells to the untreated control to determine the effect on drug accumulation.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of PCI-29732 in combination with a chemotherapeutic agent in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft study with PCI-29732.

Conclusion

PCI-29732 is a valuable research tool for studying the roles of BTK and ABCG2 in various biological processes and disease models. Its dual mechanism of action as a potent, reversible BTK inhibitor and an inhibitor of the ABCG2 multidrug resistance transporter makes it a compound of significant interest for further investigation in oncology and immunology. The data and protocols presented in this guide are intended to facilitate future research and drug development efforts centered on this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PCI-29732: A Reversible Bruton's Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of PCI-29732, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Chemical Structure and Properties

PCI-29732, with the chemical name 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a small molecule inhibitor belonging to the pyrazolopyrimidine class.[1] Its chemical structure is characterized by a central pyrazolo[3,4-d]pyrimidine core, a cyclopentyl group at the N1 position of the pyrazole ring, and a 4-phenoxyphenyl substituent at the C3 position.

Table 1: Chemical and Physical Properties of PCI-29732

| Property | Value | Reference |

| Chemical Name | 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |

| Molecular Formula | C₂₂H₂₁N₅O | [2] |

| Molecular Weight | 371.44 g/mol | [1] |

| CAS Number | 330786-25-9 | [1] |

| InChI Key | GMJUPMONHWAZCP-UHFFFAOYSA-N | [2] |

| SMILES | NC1=C2C(N(C4CCCC4)N=C2C3=CC=C(OC5=CC=CC=C5)C=C3)=NC=N1 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 10 mg/mL, Ethanol: 5 mg/mL, DMF: 20 mg/mL | [2] |

Mechanism of Action and Signaling Pathway

PCI-29732 is a potent, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK subsequently phosphorylates downstream substrates, including Phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors like NF-κB, ultimately leading to B-cell proliferation, differentiation, and survival.[4][5]

PCI-29732 exerts its inhibitory effect by competing with ATP for the binding site on BTK, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrates.[6] This blockade of the BCR signaling pathway makes PCI-29732 a subject of interest for the treatment of B-cell malignancies and autoimmune diseases.[3][4]

Beyond its primary target, PCI-29732 has been shown to inhibit other kinases, including Lck and Lyn, with high potency.[3] It also demonstrates inhibitory activity against the ATP-binding cassette transporter ABCG2, which is implicated in multidrug resistance in cancer cells.[6]

Quantitative Biological Data

The inhibitory activity of PCI-29732 has been quantified in various assays. The following tables summarize key in vitro efficacy and cytotoxicity data.

Table 2: In Vitro Inhibitory Activity of PCI-29732

| Target | Assay Type | Value (nM) | Reference |

| BTK | Apparent Ki | 8.2 | [3] |

| Lck | Apparent Ki | 4.6 | [3] |

| Lyn | Apparent Ki | 2.5 | [3] |

| BTK | IC₅₀ | 0.3 | [1] |

Table 3: Cytotoxicity (IC₅₀) of PCI-29732 in Various Cell Lines

| Cell Line | Description | IC₅₀ (µM) | Reference |

| S1 | - | 7.94 | [3] |

| S1-MI-80 | ABCG2-overexpressing | 7.79 | [3] |

| H460 | - | 6.55 | [3] |

| H460/MX20 | ABCG2-overexpressing | 6.34 | [3] |

| KB | - | 6.14 | [3] |

| KBv200 | - | 6.02 | [3] |

| HEK293/pcDNA3 | - | 12.45 | [3] |

| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58 | [3] |

| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PCI-29732.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity of PCI-29732 for BTK.

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 3X solution of PCI-29732 in 1X Kinase Buffer A with 3% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Prepare a 3X solution of recombinant BTK enzyme and Eu-anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

-

-

Assay Procedure:

-

To a 384-well plate, add 5 µL of the 3X PCI-29732 solution.

-

Add 5 µL of the 3X BTK/antibody solution to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the PCI-29732 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based BTK Signaling Assay (Western Blot)

This protocol details the procedure to assess the effect of PCI-29732 on the phosphorylation of BTK and its downstream effector, PLCγ2, in a relevant cell line (e.g., Ramos B-cells).

-

Cell Culture and Treatment:

-

Culture Ramos B-cells in appropriate media to a density of 1-2 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of PCI-29732 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the B-cell receptor by adding anti-IgM antibody for 10-15 minutes.

-

-

Lysate Preparation:

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with PCI-29732.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PCI-29732 or vehicle control for 48-72 hours.

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the media and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the PCI-29732 concentration and determine the IC₅₀ value.

-

Synthesis Workflow

The synthesis of PCI-29732 involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the cyclopentyl and 4-phenoxyphenyl moieties. A plausible synthetic route is outlined below.

Disclaimer: The experimental protocols and synthesis workflow provided are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.

References

- 1. promega.com [promega.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A Small Molecule Inhibitor of Bruton’s Tyrosine Kinase Involved in B-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

PCI-29732: A Technical Review of its Mechanism of Action as a Reversible Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-29732 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway. Unlike the well-characterized covalent irreversible BTK inhibitors such as ibrutinib, PCI-29732 offers a distinct pharmacological tool to probe the effects of transient BTK inhibition. This technical guide provides an in-depth review of the mechanism of action of PCI-29732, summarizing key quantitative data, outlining experimental methodologies used for its characterization, and visualizing its role in cellular signaling pathways. Notably, PCI-29732 also exhibits off-target activity as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a function with implications for overcoming multidrug resistance in cancer. To date, PCI-29732 has been utilized as a preclinical research tool, and there is no publicly available evidence of its progression into human clinical trials.

Core Mechanism of Action: Reversible Inhibition of BTK

PCI-29732 functions as a reversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Upon engagement of the B-cell receptor (BCR) by an antigen, BTK is activated and proceeds to phosphorylate downstream substrates, leading to the activation of transcription factors that govern B-cell proliferation and survival.

PCI-29732 exerts its inhibitory effect by competing with ATP for binding to the active site of BTK. This reversible binding transiently blocks the kinase activity of BTK, thereby attenuating the entire downstream signaling cascade. This mode of action contrasts with that of irreversible inhibitors like ibrutinib (PCI-32765), which form a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition. The reversible nature of PCI-29732 has been demonstrated in studies where a "pulse" exposure, followed by washout of the compound, did not result in sustained inhibition of BCR signaling, unlike the effect observed with irreversible inhibitors[1].

B-Cell Receptor Signaling Pathway Inhibition

The inhibitory effect of PCI-29732 on the BCR signaling pathway is central to its mechanism of action. By targeting BTK, PCI-29732 effectively blocks the transcriptional up-regulation of a panel of B-cell activation genes that are induced upon BCR stimulation[2].

Off-Target Activity: Inhibition of ABCG2

Beyond its effects on BTK, PCI-29732 has been identified as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP)[2][3][4]. ABCG2 is a transmembrane transporter that plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.

PCI-29732 inhibits the function of ABCG2 by competitively binding to its ATP-binding site[3][4]. This action blocks the energy source required for the transporter to pump out substrate drugs, thereby increasing their intracellular accumulation and enhancing their cytotoxic effects. Studies have shown that PCI-29732 can enhance the efficacy of chemotherapeutic agents like Topotecan in ABCG2-overexpressing cancer cells both in vitro and in vivo[2][3].

Quantitative Data Summary

The following tables summarize the available quantitative data for PCI-29732's inhibitory activities.

Table 1: Kinase Inhibitory Activity of PCI-29732

| Target Kinase | Assay Type | Value (nM) | Reference(s) |

| BTK | Apparent Ki | 8.2 | [2] |

| Lck | Apparent Ki | 4.6 | [2] |

| Lyn | Apparent Ki | 2.5 | [2] |

| BTK | IC50 (Calcium Flux) | ~300 | [5] |

Table 2: Cytotoxicity of PCI-29732 in Various Cell Lines

| Cell Line | Description | IC50 (µM) | Reference(s) |

| S1 | Parental | 7.94 | [2] |

| S1-MI-80 | ABCG2-overexpressing | 7.79 | [2] |

| H460 | Parental | 6.55 | [2] |

| H460/MX20 | ABCG2-overexpressing | 6.34 | [2] |

| KB | Parental | 6.14 | [2] |

| KBv200 | P-gp-overexpressing | 6.02 | [2] |

| HEK293/pcDNA3 | Parental | 12.45 | [2] |

| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58 | [2] |

| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24 | [2] |

Experimental Protocols

While detailed, step-by-step protocols for the characterization of PCI-29732 are not fully available in the public domain, the following sections outline the methodologies employed in key cited experiments.

FLIPR Calcium Flux Assay for BTK Inhibition

This assay measures the inhibition of BCR-stimulated calcium mobilization in B-cells, a downstream event of BTK activation.

-

Cell Lines: Ramos or RL B-cells.

-

Protocol Outline:

-

Cells are resuspended in media containing 1% FBS.

-

A no-wash calcium dye is added to the cell suspension.

-

Cells are seeded into a 384-well poly-D-lysine coated plate and incubated for 1 hour at 37°C/5% CO₂.

-

For inhibition studies, cells are incubated with various concentrations of PCI-29732 for an additional 30 minutes at room temperature.

-

Cells are then stimulated with an EC₈₀ concentration of anti-IgM to induce BCR signaling.

-

The resulting calcium flux is measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

IC₅₀ values are calculated based on the dose-response curve of PCI-29732's inhibition of the calcium signal[5].

-

Assays for ABCG2 Inhibition

The characterization of PCI-29732 as an ABCG2 inhibitor involves several experimental approaches.

-

Cell Viability (MTT) Assay: Used to determine the ability of PCI-29732 to reverse MDR. ABCG2-overexpressing cells and their parental counterparts are treated with a substrate chemotherapeutic agent in the presence or absence of PCI-29732. A decrease in the IC₅₀ of the chemotherapeutic in the presence of PCI-29732 indicates reversal of resistance[3].

-

Drug Accumulation and Efflux Assays: Flow cytometry is used to measure the intracellular accumulation and retention of fluorescent ABCG2 substrates (e.g., Rhodamine 123). An increase in intracellular fluorescence in the presence of PCI-29732 suggests inhibition of the transporter's efflux function[3][4].

-

ATPase Activity Assay: The effect of PCI-29732 on the ATP hydrolysis activity of ABCG2 is measured. PCI-29732 has been shown to stimulate ATPase activity at low concentrations and inhibit it at higher concentrations, which is characteristic of some ABC transporter inhibitors that are also substrates[3][4].

-

Photo-affinity Labeling: This assay uses a photo-reactive probe, such as [¹²⁵I]-iodoarylazidoprazosin, that binds to the substrate-binding site of ABCG2. Competitive inhibition of the probe's binding by PCI-29732 indicates a direct interaction at the substrate-binding pocket[3][4].

Pharmacokinetics and Clinical Development

Information regarding the preclinical pharmacokinetics of PCI-29732 is limited in publicly available literature. It has been described as "orally active" and has been used in a mouse xenograft model with oral administration[2]. However, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including key parameters such as Cmax, Tmax, half-life, and bioavailability, has not been published.

A thorough search of clinical trial registries, including ClinicalTrials.gov and the EU Clinical Trials Register, reveals no registered clinical trials for PCI-29732. This suggests that the compound has primarily served as a preclinical tool for studying the effects of reversible BTK inhibition and has not been advanced into human studies.

Conclusion

PCI-29732 is a valuable research compound that has contributed to the understanding of the pharmacology of BTK inhibition. Its reversible mechanism of action provides a clear contrast to the clinically approved covalent BTK inhibitors, allowing for the dissection of the consequences of transient versus sustained pathway inhibition. Furthermore, its dual activity as an ABCG2 inhibitor presents an interesting polypharmacological profile that could be explored in the context of overcoming multidrug resistance. While its journey as a potential therapeutic agent appears to have been limited to the preclinical stage, the data generated from studies involving PCI-29732 continue to be relevant for the ongoing development of novel kinase inhibitors and agents to combat drug resistance in oncology.

References

- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PCI-29732: A Potent and Selective BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCI-29732, more widely known as ibrutinib, is a first-in-class, orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a pivotal component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell proliferation, survival, and trafficking.[1][4][5] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[4][6] This targeted mechanism of action has established ibrutinib as a transformative therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3] This guide provides a comprehensive technical overview of PCI-29732, encompassing its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action and Signaling Pathways

Ibrutinib exerts its therapeutic effects by potently and irreversibly inhibiting BTK, a non-receptor tyrosine kinase essential for B-cell signaling.[3][4] Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a central role.[4][7] BTK activation leads to the downstream activation of pathways crucial for B-cell survival and proliferation, including phospholipase Cγ2 (PLCγ2), mitogen-activated protein kinase (MAPK), and nuclear factor-κB (NF-κB).[4][7]

By irreversibly binding to Cys-481 in the BTK active site, ibrutinib effectively blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates.[4][6] This disruption of the BCR signaling cascade ultimately inhibits B-cell proliferation and survival, and also interferes with B-cell trafficking and adhesion to the tumor microenvironment.[5]

B-Cell Receptor Signaling Pathway Inhibition by Ibrutinib

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by PCI-29732 (Ibrutinib).

Caption: BCR signaling pathway and Ibrutinib's point of inhibition.

Quantitative Data

In Vitro Potency and Selectivity

Ibrutinib demonstrates high potency against BTK and selectivity over other kinases.

| Kinase | IC50 (nM) | Reference |

| BTK | 0.5 | [3][8] |

| Lck | 8.2 (Kiapp) | [8] |

| Lyn | 4.6 (Kiapp) | [8] |

| Itk | Modest Inhibition | [8] |

Pharmacokinetic Properties of Ibrutinib

The pharmacokinetic profile of ibrutinib is characterized by rapid absorption and elimination.[9]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2][10] |

| Half-life (t1/2) | 4-6 hours | [10] |

| Bioavailability (fasted) | 2.9% | [2] |

| Plasma Protein Binding | 97.3% | [10] |

| Metabolism | Primarily via CYP3A4 | [11] |

| Elimination | Primarily fecal | [11] |

Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (RESONATE Study - NCT01578707)

The phase 3 RESONATE study demonstrated the superior efficacy of ibrutinib compared to ofatumumab in patients with relapsed or refractory CLL/SLL.[7][12]

| Outcome | Ibrutinib (n=195) | Ofatumumab (n=196) | Hazard Ratio (95% CI) | P-value | Reference |

| Median Progression-Free Survival (PFS) | 44.1 months | 8.1 months | 0.148 (0.113-0.196) | <0.001 | [7] |

| Overall Response Rate (ORR) | 91% | - | - | - | [4][7] |

| Overall Survival (OS) at 12 months | 90% | 81% | 0.43 (for death) | 0.005 | [12] |

Experimental Protocols

Biochemical BTK Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against BTK.

Objective: To measure the IC50 value of PCI-29732 for BTK.

Materials:

-

Recombinant human BTK enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)

-

PCI-29732 (Ibrutinib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of PCI-29732 in kinase assay buffer.

-

In a 384-well plate, add the diluted PCI-29732 or vehicle control (DMSO).

-

Add the BTK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percent inhibition versus the log concentration of PCI-29732 and fitting the data to a four-parameter logistic curve.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Final analysis from RESONATE: Up to six years of follow-up on ibrutinib in patients with previously treated chronic lymphocytic leukemia or small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rxabbvie.com [rxabbvie.com]

- 12. Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pci 29732: A Technical Guide to its Function as an ABCG2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pci 29732 as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance (MDR) in cancer. This compound, also a known Bruton's Tyrosine Kinase (BTK) inhibitor, has been shown to effectively reverse ABCG2-mediated chemoresistance, presenting a promising avenue for combination cancer therapies.[1][2] This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound inhibits the function of the ABCG2 transporter by competitively binding to its ATP-binding site.[1][2][3][4] This action prevents the transporter from utilizing ATP hydrolysis to efflux substrate chemotherapeutic agents from the cancer cell.[1][2] Consequently, intracellular concentrations of these drugs increase, restoring their cytotoxic efficacy in resistant cells.[1][2] Notably, this compound does not alter the mRNA or protein expression levels of ABCG2, indicating its effect is directly on the transporter's function.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's interaction with ABCG2 and its effect on chemotherapy sensitivity.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Parental/Resistant | ABC Transporter Overexpressed | IC50 (µM) of this compound (Mean ± SD) |

| S1 | Parental | - | 7.94 ± 0.62 |

| S1-MI-80 | Resistant | ABCG2 | 7.79 ± 0.58 |

| H460 | Parental | - | 6.55 ± 0.19 |

| H460/MX20 | Resistant | ABCG2 | 6.34 ± 0.17 |

| KB | Parental | - | 6.14 ± 0.25 |

| KBv200 | Resistant | ABCB1 | 6.02 ± 0.53 |

| HEK293/pcDNA3 | Parental | - | 12.45 ± 0.98 |

| HEK293/ABCG2-482-R2 | Transfected | ABCG2 | 14.58 ± 1.03 |

| HEK293/ABCG2-482-T7 | Transfected | ABCG2 | 13.24 ± 0.83 |

Data sourced from Ge et al., 2018.[1]

Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound

| Cell Line | Chemotherapeutic Agent | IC50 (µM) without this compound | IC50 (µM) with 3 µM this compound | Fold Reversal |

| H460/MX20 | Topotecan | 1.23 ± 0.11 | 0.08 ± 0.01 | 15.38 |

| S1-MI-80 | Topotecan | 1.52 ± 0.14 | 0.12 ± 0.02 | 12.67 |

| H460/MX20 | Mitoxantrone | 0.48 ± 0.05 | 0.04 ± 0.01 | 12.00 |

| S1-MI-80 | Mitoxantrone | 0.55 ± 0.06 | 0.05 ± 0.01 | 11.00 |

| H460/MX20 | Doxorubicin | 0.89 ± 0.09 | 0.09 ± 0.01 | 9.89 |

| S1-MI-80 | Doxorubicin | 1.02 ± 0.11 | 0.11 ± 0.02 | 9.27 |

Data represents the mean ± standard deviation (SD) from at least three independent experiments. The fold-reversal is calculated by dividing the IC50 value in the absence of this compound by that in the presence of this compound. Sourced from Ge et al., 2018.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound as an ABCG2 inhibitor.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and Reversal of Multidrug Resistance (MTT Assay)

-

Objective: To determine the cytotoxicity of this compound and its ability to sensitize ABCG2-overexpressing cells to chemotherapeutic agents.

-

Procedure:

-

Seed cells (e.g., parental S1 and ABCG2-overexpressing S1-MI-80) in 96-well plates and allow them to attach overnight.

-

For cytotoxicity assessment, treat cells with a range of concentrations of this compound for 72 hours.[5]

-

For reversal experiments, treat resistant cells with various concentrations of a chemotherapeutic agent (e.g., topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 3 µM).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software. The fold-reversal of MDR is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.[1]

-

Intracellular Drug Accumulation and Efflux (Flow Cytometry)

-

Objective: To measure the effect of this compound on the intracellular accumulation and retention of ABCG2 fluorescent substrates like Rhodamine 123 and doxorubicin.[1]

-

Procedure:

-

Harvest cells and resuspend them in a suitable medium.

-

Accumulation Assay: Incubate the cells with a fluorescent substrate (e.g., Rhodamine 123 or doxorubicin) with or without this compound for a specified time (e.g., 30 minutes at 37°C).[6]

-

Efflux Assay: After the accumulation phase, wash the cells to remove the extracellular substrate and incubate them in a substrate-free medium with or without this compound for various time points.

-

At the end of the incubation, wash the cells with ice-cold PBS.

-

Analyze the intracellular fluorescence of the cell population using a flow cytometer.

-

The mean fluorescence intensity is used to quantify the amount of accumulated or retained substrate.

-

ABCG2 ATPase Activity Assay

-

Objective: To determine the effect of this compound on the ATP hydrolysis activity of the ABCG2 transporter, which is essential for its function.

-

Procedure:

-

Use membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 cells).

-

Incubate the membrane vesicles with a range of concentrations of this compound in the presence of ATP.

-

The vanadate-sensitive ATPase activity is measured, as sodium orthovanadate is a known inhibitor of P-type ATPases.[1]

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

The results show that this compound stimulates ATPase activity at low concentrations and inhibits it at higher concentrations, which is characteristic of many ABC transporter inhibitors.[1][2]

-

[¹²⁵I]-Iodoarylazidoprazosin (IAAP) Photoaffinity Labeling

-

Objective: To demonstrate a direct interaction between this compound and the substrate-binding site of ABCG2.

-

Procedure:

-

Incubate membrane vesicles from ABCG2-overexpressing cells with the photoactive prazosin analog [¹²⁵I]-IAAP in the presence or absence of this compound.

-

Expose the mixture to UV light to induce covalent cross-linking of [¹²⁵I]-IAAP to the transporter.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the radiolabeled ABCG2 band by autoradiography.

-

A decrease in the intensity of the radiolabeled band in the presence of this compound indicates that it competes with [¹²⁵I]-IAAP for binding to ABCG2.[1][2]

-

Conclusion

This compound has been robustly demonstrated to be an effective inhibitor of the ABCG2 multidrug transporter. Its mechanism of action, involving competitive binding at the ATP-binding site, leads to the reversal of resistance to a variety of chemotherapeutic agents. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in leveraging this compound in preclinical and potentially clinical settings to overcome ABCG2-mediated multidrug resistance in cancer.

References

- 1. karger.com [karger.com]

- 2. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

PCI-29732: A Technical Whitepaper on a Reversible Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-29732 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This document provides a comprehensive technical overview of PCI-29732, including its mechanism of action, key quantitative data, and detailed experimental protocols. In addition to its well-characterized role in modulating B-cell function, PCI-29732 has also been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, suggesting its potential in overcoming multidrug resistance in cancer. This whitepaper is intended to serve as a detailed resource for researchers and drug development professionals interested in the preclinical evaluation and potential therapeutic applications of PCI-29732.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in the development, differentiation, and activation of B-lymphocytes.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2] PCI-29732 is a small molecule inhibitor that reversibly binds to BTK, thereby blocking its downstream signaling functions.[3] Unlike irreversible BTK inhibitors such as ibrutinib (PCI-32765), the reversible nature of PCI-29732's binding allows for distinct pharmacological profiling and its use as a valuable tool in studying BTK-dependent signaling.[4] Furthermore, PCI-29732 has been shown to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer cells.[3][5]

Mechanism of Action

Inhibition of BTK and B-Cell Receptor Signaling

PCI-29732 exerts its primary effect by inhibiting the enzymatic activity of BTK.[3] Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of transcription factors that govern B-cell proliferation, survival, and differentiation.[6][7] PCI-29732 competitively binds to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation, thereby abrogating the downstream signaling cascade.[3] This leads to a blockage of B-cell activation gene transcription.[3]

Figure 1: Simplified BCR signaling pathway and the inhibitory action of PCI-29732.

Inhibition of ABCG2 Transporter

PCI-29732 has been demonstrated to inhibit the function of the ABCG2 (also known as BCRP - Breast Cancer Resistance Protein) transporter.[3][5] It achieves this by competitively binding to the ATP-binding site of ABCG2.[5][8] This inhibition leads to a reduction in the efflux of chemotherapeutic agents that are substrates of ABCG2, thereby increasing their intracellular concentration and enhancing their cytotoxic effects in multidrug-resistant cancer cells.[5][8]

Figure 2: Mechanism of PCI-29732 in overcoming ABCG2-mediated multidrug resistance.

Quantitative Data

The following tables summarize the key quantitative data for PCI-29732.

Table 1: Kinase Inhibition Profile of PCI-29732

| Kinase | Kiapp (nM) | IC50 (nM) | Kinase Family |

| BTK | 8.2[3] | 0.5[9] | Tec |

| Lck | 4.6[3] | - | Src |

| Lyn | 2.5[3] | - | Src |

| Itk | Modest Inhibition[3] | - | Tec |

Table 2: Cytotoxicity of PCI-29732 in Various Cell Lines

| Cell Line | Description | IC50 (µM) |

| S1 | Parental Sensitive | 7.94[5] |

| S1-MI-80 | ABCG2-overexpressing | 7.79[5] |

| H460 | Parental Sensitive | 6.55[5] |

| H460/MX20 | ABCG2-overexpressing | 6.34[5] |

| KB | Parental Sensitive | 6.14[5] |

| KBv200 | ABCB1-overexpressing | 6.02[5] |

| HEK293/pcDNA3 | Parental Sensitive | 12.45[5] |

| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58[5] |

| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24[5] |

Experimental Protocols

In Vitro BTK Kinase Assay (General Protocol)

This protocol is a general guideline for determining the in vitro inhibitory activity of PCI-29732 against BTK.

Figure 3: General workflow for an in vitro BTK kinase assay.

Materials:

-

Recombinant human BTK enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

BTK substrate (e.g., poly(Glu,Tyr) 4:1)

-

PCI-29732

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of PCI-29732 in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the BTK enzyme, the substrate, and the diluted PCI-29732 or vehicle control.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced (which correlates with kinase activity).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each PCI-29732 concentration and determine the IC₅₀ value using a suitable software.

Cell-Based B-Cell Receptor Signaling Assay (Western Blot)

This protocol describes the assessment of PCI-29732's effect on BCR-induced phosphorylation of downstream targets in a B-cell line (e.g., Ramos or DOHH2).

Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium

-

PCI-29732

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK, anti-phospho-PLCγ2, anti-total-BTK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture B-cells to the desired density.

-

Pre-treat the cells with various concentrations of PCI-29732 or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

ABCG2 ATPase Activity Assay

This protocol provides a general method to assess the effect of PCI-29732 on the ATPase activity of ABCG2.[5]

Materials:

-

Membrane vesicles from cells overexpressing ABCG2

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM dithiothreitol, 2 mM MgCl₂)

-

PCI-29732

-

ATP

-

Phosphate detection reagent (e.g., molybdate-based solution)

-

96-well plates

Procedure:

-

Prepare serial dilutions of PCI-29732.

-

In a 96-well plate, add the ABCG2-containing membrane vesicles and the diluted PCI-29732 or vehicle control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Add the phosphate detection reagent and incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 800 nm).

-

Determine the effect of PCI-29732 on the vanadate-sensitive ATPase activity of ABCG2.

In Vivo Studies

PCI-29732 has been evaluated in vivo in xenograft mouse models.[3] In a study using an H460/MX20 (ABCG2-overexpressing) cell xenograft model, oral administration of PCI-29732 (e.g., 20 mg/kg) in combination with an ABCG2 substrate chemotherapeutic agent (e.g., topotecan) resulted in a significant reduction in tumor growth compared to the chemotherapeutic agent alone.[3]

Clinical Development Status

Based on available public information, PCI-29732 has primarily been utilized as a preclinical research tool and as a reversible control compound in studies of irreversible BTK inhibitors.[4] There is no clear evidence of PCI-29732 having entered formal clinical trials for any indication. Its value lies in its well-characterized, reversible inhibition of BTK, which has been instrumental in elucidating the pharmacology of irreversible BTK inhibitors that have advanced to clinical use.

Conclusion

PCI-29732 is a versatile and potent reversible inhibitor of BTK with a dual mechanism of action that also includes the inhibition of the ABCG2 transporter. Its well-defined biochemical and cellular activities, supported by the quantitative data and experimental protocols outlined in this whitepaper, establish it as a valuable tool for research in B-cell biology, signal transduction, and multidrug resistance. While it has not progressed to clinical trials, the wealth of preclinical data on PCI-29732 continues to inform the broader field of kinase inhibitor research and drug development.

References

- 1. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to PCI-29732: A Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell antigen receptor (BCR) signaling pathway. Its reversible nature distinguishes it from the more extensively studied irreversible BTK inhibitors like ibrutinib (PCI-32765). This guide provides a comprehensive overview of the biochemical and cellular properties of PCI-29732, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. Additionally, it explores the dual functionality of PCI-29732 as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer.

Core Compound Characteristics

| Property | Value | Source |

| Molecular Weight | 371.44 g/mol | |

| Chemical Formula | C₂₂H₂₁N₅O | |

| Chemical Name | 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| CAS Number | 330786-25-9 |

Mechanism of Action

Inhibition of Bruton's Tyrosine Kinase (BTK)

PCI-29732 functions as a potent, reversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase in the Tec kinase family that plays a crucial role in B-cell development, differentiation, and signaling. Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, survival, and antibody production.

By binding to the active site of BTK, PCI-29732 prevents the phosphorylation of its downstream targets, thereby effectively blocking BCR-mediated signaling. This inhibitory action has been demonstrated to block the transcriptional up-regulation of B-cell activation genes. A key distinction of PCI-29732 is its reversible binding, which contrasts with irreversible inhibitors like ibrutinib that form a covalent bond with a cysteine residue in the BTK active site. This difference in binding mode is significant, as pulse exposure to PCI-29732 does not lead to sustained BCR inhibition, unlike the lasting effect observed with irreversible inhibitors.

Inhibition of ABCG2

In addition to its effects on BTK, PCI-29732 has been identified as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP). ABCG2 is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer by extruding chemotherapeutic agents. PCI-29732 has been shown to competitively bind to the ATP-binding site of ABCG2, thereby inhibiting its transport function. This action can enhance the efficacy of conventional chemotherapeutic agents that are substrates of ABCG2.

Quantitative Pharmacological Data

The following tables summarize the reported in vitro potencies of PCI-29732 against its primary target, BTK, as well as its cytotoxic effects in various cell lines.

Kinase Inhibitory Potency

| Target | Assay Type | Value | Source |

| BTK | IC₅₀ | 0.3 nM | |

| BTK | Kᵢapp | 8.2 nM | |

| Lck | Kᵢapp | 4.6 nM | |

| Lyn | Kᵢapp | 2.5 nM |

Cytotoxicity in Various Cell Lines

| Cell Line | Description | IC₅₀ (µM) | Source |

| S1 | Parental sensitive | 7.94 | |

| S1-MI-80 | ABCG2-overexpressing | 7.79 | |

| H460 | Parental sensitive | 6.55 | |

| H460/MX20 | ABCG2-overexpressing | 6.34 | |

| KB | Parental sensitive | 6.14 | |

| KBv200 | ABCB1-overexpressing | 6.02 | |

| HEK293/pcDNA3 | Parental sensitive | 12.45 | |

| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58 | |

| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24 |

Experimental Protocols

BTK Kinase Activity Assay (FRET-based)

A FRET-based biochemical enzymology assay is a common method to determine the IC₅₀ of inhibitors like PCI-29732 against BTK.

Methodology:

-

Reagents: Recombinant BTK enzyme, a suitable peptide substrate, and ATP are required. The specific peptide substrate and its corresponding antibody for detection are crucial for the assay.

-

Procedure:

-

The BTK enzyme is incubated with varying concentrations of PCI-29732.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody in a FRET-based detection system.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of PCI-29732 for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the drug concentration.

B-Cell Activation Assay

This assay evaluates the effect of PCI-29732 on the activation of B-cells, often by measuring the expression of activation markers or gene transcription.

Methodology:

-

Cell Isolation: Primary human B-cells are isolated from peripheral blood.

-

Inhibitor Treatment: The B-cells are pre-incubated with PCI-29732 or a vehicle control for a defined period.

-

B-Cell Stimulation: The B-cells are then stimulated with an anti-IgM antibody to cross-link the BCR and initiate the signaling cascade.

-

Analysis:

-

Gene Expression: After a few hours of stimulation, RNA can be extracted, and the expression of B-cell activation genes can be quantified using real-time RT-PCR.

-

Surface Marker Expression: Alternatively, after a longer incubation period (e.g., 18-24 hours), the expression of activation markers like CD69 can be measured by flow cytometry using a fluorescently labeled anti-CD69 antibody.

-

ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)

This assay measures the ability of PCI-29732 to inhibit the efflux of a fluorescent substrate of ABCG2, such as Rhodamine 123.

Methodology:

-

Cell Preparation: ABCG2-overexpressing cells and their parental control cells are harvested and suspended in a suitable buffer.

-

Inhibitor and Substrate Incubation: The cells are co-incubated with PCI-29732 and a fluorescent substrate of ABCG2 (e.g., Rhodamine 123).

-

Efflux Period: After an initial loading period, the cells may be washed and incubated in a substrate-free medium to allow for efflux.

-

Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of PCI-29732 indicates inhibition of ABCG2-mediated efflux.

ABCG2 ATPase Activity Assay

This assay determines the effect of PCI-29732 on the ATP hydrolysis activity of ABCG2, which is coupled to its transport function.

Methodology:

-

Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of ABCG2 are prepared from overexpressing cells.

-

ATPase Reaction: The membrane vesicles are incubated with varying concentrations of PCI-29732 in the presence of ATP.

-

Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is measured using a colorimetric method.

-

Data Analysis: The vanadate-sensitive ATPase activity is calculated and plotted against the concentration of PCI-29732 to determine its stimulatory or inhibitory effects.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and Inhibition by PCI-29732

Caption: BCR signaling pathway and the inhibitory action of PCI-29732 on BTK.

Experimental Workflow for Assessing ABCG2 Inhibition

Caption: Workflow for evaluating the inhibitory effect of PCI-29732 on ABCG2.

Conclusion

PCI-29732 is a valuable research tool for studying the intricacies of BCR signaling due to its potent and reversible inhibition of BTK. Its distinct mechanism of action compared to irreversible inhibitors provides a means to dissect the temporal requirements of BTK activity in various cellular processes. Furthermore, its secondary activity as an ABCG2 inhibitor presents opportunities for investigating strategies to overcome multidrug resistance in cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize PCI-29732 in their studies.

PCI-29732: A Technical Guide for Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway plays a central role in the proliferation, differentiation, and survival of B-lymphocytes. Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases, making BTK a compelling therapeutic target.[2] PCI-29732's reversible nature offers a valuable tool for researchers studying the dynamic processes of B-cell signaling and for investigating the therapeutic potential of BTK inhibition. This document provides an in-depth technical overview of PCI-29732, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological context.

Mechanism of Action

PCI-29732 exerts its primary effect by inhibiting the enzymatic activity of BTK.[1] BTK is a non-receptor tyrosine kinase that acts as a crucial downstream mediator of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors that drive B-cell proliferation and survival.

By binding to the active site of BTK, PCI-29732 prevents this phosphorylation cascade, effectively blocking the downstream signaling events. This leads to an inhibition of B-cell activation.[3]

Beyond its primary target, PCI-29732 has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2.[4][5] This transporter is known to confer multidrug resistance in cancer cells by actively extruding chemotherapeutic agents. PCI-29732 competitively binds to the ATP-binding site of ABCG2, thereby inhibiting its drug efflux function and potentially enhancing the efficacy of co-administered anticancer drugs.[4][5]

Quantitative Data

The following table summarizes the key quantitative parameters of PCI-29732's activity from in vitro studies.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | BTK (cell-free assay) | 0.5 nM | [6] |

| BTK (autophosphorylation in DOHH2 cells) | 11 nM | [6] | |

| PLCγ (phosphorylation in DOHH2 cells) | 29 nM | [6] | |

| ERK (phosphorylation in DOHH2 cells) | 13 nM | [6] | |

| Kiapp | BTK | 8.2 nM | |

| Lck | 4.6 nM | ||

| Lyn | 2.5 nM | ||

| IC50 (Cytotoxicity) | S1 | 7.94 µM | |

| S1-MI-80 | 7.79 µM | ||

| H460 | 6.55 µM | ||

| H460/MX20 | 6.34 µM | ||

| KB | 6.14 µM | ||

| KBv200 | 6.02 µM | ||

| HEK293/pcDNA3 | 12.45 µM | ||

| HEK293-ABCG2-482-R2 | 14.58 µM | ||

| HEK293-ABCG2-482-T7 | 13.24 µM |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental evaluation of PCI-29732, the following diagrams are provided.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of PCI-29732 on BTK.

Caption: A typical experimental workflow for the in vitro evaluation of PCI-29732.

Experimental Protocols

BTK Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the IC50 of PCI-29732 against purified BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)

-

ATP

-

BTK-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

PCI-29732 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of PCI-29732 in kinase buffer. Also, prepare a vehicle control (DMSO).

-

Add 2 µL of the diluted compound or vehicle to the wells of a 384-well plate.

-

Prepare a master mix containing the BTK enzyme and substrate in kinase buffer.

-

Add 2 µL of the enzyme/substrate mix to each well.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 1 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effect of PCI-29732 on a chosen cell line.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, DOHH2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PCI-29732 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of PCI-29732 in complete medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Phosphorylated BTK

This protocol is for assessing the effect of PCI-29732 on the phosphorylation of BTK in a cellular context.

Materials:

-

B-cell lymphoma cell line

-

PCI-29732

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with various concentrations of PCI-29732 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 10 minutes).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated BTK.

References

- 1. 2.4. Western blot analysis [bio-protocol.org]

- 2. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 4. B-cell receptor - Wikipedia [en.wikipedia.org]

- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for PCI-29732

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. PCI-29732 has demonstrated efficacy in preclinical models of these conditions. Furthermore, it has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer.[3][4] These application notes provide detailed experimental protocols for researchers investigating the biological effects of PCI-29732 in both in vitro and in vivo settings.

Mechanism of Action

PCI-29732 exerts its biological effects primarily through two mechanisms:

-

BTK Inhibition: As a reversible inhibitor of BTK, PCI-29732 blocks the downstream signaling cascade initiated by B-cell receptor activation. This interference with BCR signaling inhibits B-cell proliferation, survival, and activation.[2]

-

ABCG2 Inhibition: PCI-29732 can competitively bind to the ATP-binding site of the ABCG2 transporter.[3][4] This inhibition blocks the efflux of certain chemotherapeutic agents from cancer cells, thereby enhancing their cytotoxic effects.[3][4]

Signaling Pathway Diagram

Caption: PCI-29732 inhibits BTK and ABCG2 signaling pathways.

Quantitative Data Summary

In Vitro Kinase Inhibition

| Kinase | Kiapp (nM) |

| BTK | 8.2 |

| Lck | 4.6 |

| Lyn | 2.5 |

Data from MedchemExpress.[1]

In Vitro Cytotoxicity (IC50 Values)

| Cell Line | IC50 (µM) |

| S1 | 7.94 |

| S1-MI-80 (ABCG2-overexpressing) | 7.79 |

| H460 | 6.55 |

| H460/MX20 (ABCG2-overexpressing) | 6.34 |

| KB | 6.14 |

| KBv200 | 6.02 |

| HEK293/pcDNA3 | 12.45 |

| HEK293-ABCG2-482-R2 | 14.58 |

| HEK293-ABCG2-482-T7 | 13.24 |

Data from MedchemExpress and a study on ABCG2-overexpressing cells.[1][4]

In Vitro BCR Signaling Inhibition

| Target | IC50 (nM) |

| Btk autophosphorylation | 11 |

| PLCγ phosphorylation | 29 |

| ERK phosphorylation | 13 |

Data from Selleck Chemicals, referring to experiments in DOHH2 cells.[5]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is designed to determine the cytotoxic effects of PCI-29732 on various cell lines.

Materials:

-

PCI-29732 (stock solution in DMSO)

-

Target cell lines (e.g., S1, S1-MI-80, H460, H460/MX20)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of PCI-29732 in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the PCI-29732 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of PCI-29732.

Intracellular Drug Accumulation Assay

This protocol measures the effect of PCI-29732 on the accumulation of fluorescent substrates of ABCG2, such as Rhodamine 123 or doxorubicin.

Materials:

-

PCI-29732

-

ABCG2-overexpressing cells (e.g., S1-MI-80) and parental cells (e.g., S1)

-

Rhodamine 123 or Doxorubicin

-

Flow cytometer

Procedure:

-

Incubate the cells with various concentrations of PCI-29732 (e.g., 0.75, 1.5, and 3 µM) for 3 hours.[4]

-

Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or 10 µM doxorubicin) and incubate for an additional 30 minutes (Rhodamine 123) or 3 hours (doxorubicin).[4]

-

Wash the cells with ice-cold PBS.

-

Analyze the intracellular fluorescence using a flow cytometer.

-

An increase in fluorescence in the presence of PCI-29732 indicates inhibition of ABCG2-mediated efflux.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of PCI-29732 in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

-

PCI-29732

-

Chemotherapeutic agent (e.g., Topotecan)

-

Tumor cells that overexpress ABCG2 (e.g., H460/MX20)

-

Immunocompromised mice (e.g., nude mice)

-

Calipers

Procedure:

-

Inject tumor cells subcutaneously into the flanks of the mice.

-